molecular formula C22H25BrN2O5 B10813134 N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide

N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B10813134
M. Wt: 477.3 g/mol
InChI Key: ZRNBCGJAHXZZBA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-bromophenyl group at the carboxamide nitrogen and a 3,4,5-trimethoxybenzoyl substituent at the piperidine nitrogen. Its synthesis involves condensation of the parent piperidine-4-carboxamide with 3,4,5-trimethoxybenzoyl chloride, yielding a product characterized by NMR, HRMS, and pharmacological assays .

Properties

IUPAC Name

N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O5/c1-28-18-12-15(13-19(29-2)20(18)30-3)22(27)25-10-8-14(9-11-25)21(26)24-17-6-4-16(23)5-7-17/h4-7,12-14H,8-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNBCGJAHXZZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25BrN2O5
  • Molecular Weight : 477.3 g/mol
  • Purity : Typically 95%.

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound is hypothesized to exert its effects through the following mechanisms:

  • Receptor Modulation : Similar compounds have shown activity as receptor antagonists, particularly in the modulation of NK(1) receptors .
  • Inhibition of Microtubule Formation : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Antimicrobial Activity : The presence of bromine and methoxy groups may enhance antimicrobial properties by increasing electron density and facilitating interactions with microbial targets .

Anticancer Activity

A study on related compounds indicated that modifications at specific positions significantly affect their anticancer activity. For instance, compounds with a trimethoxybenzoyl moiety exhibited potent antiproliferative effects against various tumor cell lines, suggesting that this compound could have similar properties .

CompoundCell LineIC50 (µM)Mechanism
3fHeLa<0.5Tubulin inhibition
3gHT-29>10Reduced activity due to structural modification

Antimicrobial Activity

The compound's bromine substituent may enhance its antibacterial properties. Research comparing thiosemicarbazide derivatives has shown that increased electron density from halogen substitutions correlates with higher antibacterial efficacy .

Case Studies

  • In Vitro Studies : A series of piperidine derivatives were tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that compounds structurally similar to this compound demonstrated significant cytotoxicity at low concentrations.
  • In Vivo Studies : In animal models, similar compounds were effective in reducing tumor size in xenograft models, supporting their potential as therapeutic agents against resistant cancer types .

Scientific Research Applications

Receptor Modulation

N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide acts as a receptor antagonist, particularly influencing neurokinin receptors. This modulation can significantly impact physiological processes such as pain perception and inflammation management. Research indicates that compounds with similar structures may be effective in treating conditions like chronic pain and inflammatory disorders.

Anticancer Activity

The compound exhibits potential anticancer properties through the inhibition of microtubule formation. This action can lead to cell cycle arrest in cancer cells, making it a candidate for further research in oncology. A study highlighted that various piperidine derivatives could affect enzymes and receptors involved in cancer progression, suggesting that this compound may contribute to the development of new cancer therapies.

Antimicrobial Properties

The antimicrobial activity of this compound is attributed to its structural components. The bromine and methoxy groups enhance electron density, facilitating interactions with microbial targets. Preliminary studies have shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Piperidine Derivatives : Research demonstrated that piperidine derivatives could inhibit viral replication in Herpes Simplex Virus type 1 and Coxsackievirus B2. The findings suggested that structural modifications could enhance antiviral activity.
  • In Silico Studies : Computational methods were employed to predict the interaction of piperidine derivatives with various biological targets. These studies indicated potential applications in treating central nervous system diseases and metabolic disorders by modulating specific pathways.

Summary Table of Biological Activities

Activity Mechanism Potential Applications
Receptor ModulationAntagonism of neurokinin receptorsPain management
Anticancer ActivityInhibition of microtubule formationCancer therapy
Antimicrobial PropertiesEnhanced interactions due to bromine and methoxy groupsTreatment of bacterial infections
Antiviral ActivityInhibition of viral replicationPotential antiviral agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, and biological activities:

Compound Name Substituent (R) Yield (%) Key Pharmacological Findings Reference
N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide 3,4,5-Trimethoxybenzoyl 63 Moderate analgesic activity; poor antimicrobial/antioxidant effects
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide 2,4-Dichlorophenylsulfonyl 48 Evaluated as multitarget pain inhibitor; no specific IC50 reported
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-bromophenyl)sulfonyl)piperidine-4-carboxamide 3-Bromophenylsulfonyl 72 Higher yield; potential CNS activity due to bromine
N-(4-bromophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide Thiophene-2-sulfonyl Not reported Structural analysis highlights sulfonyl-heterocyclic interactions
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide (no piperidine) Not reported Crystal structure reveals N–H···O hydrogen bonding; no bioactivity data

Key Observations:

Impact of Substituents on Yield :

  • Sulfonyl-containing analogs (e.g., 2,4-dichlorophenylsulfonyl) exhibit variable yields (16–75%), influenced by steric hindrance and electronic effects during sulfonylation .
  • The 3,4,5-trimethoxybenzoyl group in the target compound provides moderate yield (63%), likely due to the stability of the benzoyl chloride intermediate .

Biological Activity Trends: The 3,4,5-trimethoxybenzoyl group correlates with analgesic activity in the target compound, possibly due to enhanced binding to opioid or cannabinoid receptors . In contrast, sulfonyl analogs (e.g., 3-bromophenylsulfonyl) show untested but hypothesized CNS activity due to halogen interactions .

Structural and Computational Insights :

  • The thiophene-2-sulfonyl analog demonstrates how heterocyclic sulfonyl groups may alter binding pocket interactions, as modeled by docking studies (AutoDock Vina) .
  • Hydrogen bonding in the crystal structure of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide suggests similar intermolecular interactions in the target compound .

Structure-Activity Relationship (SAR) Analysis

  • Piperidine Core : Essential for conformational flexibility and interaction with hydrophobic pockets in target proteins .
  • 3,4,5-Trimethoxybenzoyl vs. Sulfonyl Groups :
    • Trimethoxybenzoyl : Increases lipophilicity (logP ~3.2), favoring membrane permeability .
    • Sulfonyl : Enhances polarity and hydrogen-bond acceptor capacity, improving solubility but reducing CNS penetration .

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